molecular formula C21H21N3S B5610687 N-BENZYL-N-PHENETHYL-N'-(3-PYRIDYL)THIOUREA

N-BENZYL-N-PHENETHYL-N'-(3-PYRIDYL)THIOUREA

Cat. No.: B5610687
M. Wt: 347.5 g/mol
InChI Key: LBBFVFNYELCUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a thiourea core substituted with benzyl, phenethyl, and 3-pyridyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA typically involves the nucleophilic addition of amines to isothiocyanates. One common method is the reaction of benzylamine, phenethylamine, and 3-pyridyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA may involve scalable synthesis methods that prioritize efficiency and yield. One such method is the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds with active site residues. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylbenzamide
  • N-Phenethylbenzamide
  • N-Benzyloxybenzamide

Uniqueness

N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA is unique due to its combination of benzyl, phenethyl, and 3-pyridyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable tool in research and industry .

Properties

IUPAC Name

1-benzyl-1-(2-phenylethyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c25-21(23-20-12-7-14-22-16-20)24(17-19-10-5-2-6-11-19)15-13-18-8-3-1-4-9-18/h1-12,14,16H,13,15,17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBFVFNYELCUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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